molecular formula C20H23F3N6 B6435537 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2549047-06-3

2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6435537
CAS No.: 2549047-06-3
M. Wt: 404.4 g/mol
InChI Key: AUKVHKIOBGSWGC-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C20H23F3N6 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is 404.19362925 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N6/c1-12-24-15-4-2-3-14(15)19(25-12)29-9-7-28(8-10-29)17-11-16(20(21,22)23)26-18(27-17)13-5-6-13/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKVHKIOBGSWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS Number: 2549047-06-3) is a complex heterocyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23F3N6
Molecular Weight 404.4320 g/mol
IUPAC Name 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
SMILES Cc1nc(N2CCN(CC2)c2nc(nc(c2)C(F)(F)F)C2CC2)c2c(n1)CCC2

The unique structure of this compound suggests various interactions with biological targets, which could lead to significant pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibit anticancer activity. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing piperazine and pyrimidine moieties have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's structural features indicate potential as an enzyme inhibitor. Studies on related compounds have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are critical in various biological processes including neurotransmission and urea metabolism respectively .

Binding Affinity Studies

Docking studies using molecular modeling have revealed that the compound can effectively bind to specific targets such as bovine serum albumin (BSA), indicating its potential for therapeutic applications through enhanced bioavailability and distribution in vivo .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that compounds similar to 2-cyclopropyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against cancer cells compared to normal cells .

Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activities of synthesized compounds containing the piperazine moiety. The study reported that certain derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

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